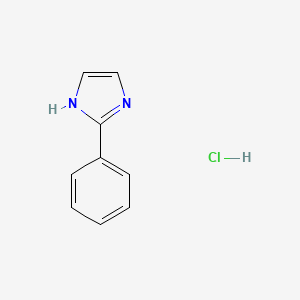

2-Phenyl-1H-imidazole hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H9ClN2 |

|---|---|

Molecular Weight |

180.63 g/mol |

IUPAC Name |

2-phenyl-1H-imidazole;hydrochloride |

InChI |

InChI=1S/C9H8N2.ClH/c1-2-4-8(5-3-1)9-10-6-7-11-9;/h1-7H,(H,10,11);1H |

InChI Key |

RHJCIWAPFILOCV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CN2.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenyl 1h Imidazole Hydrochloride and Analogues

Established and Classical Synthetic Routes

Condensation Reactions for Imidazole (B134444) Ring Formation

Multi-component Condensation of Dicarbonyl Compounds, Aldehydes, and Amines

One of the most fundamental and long-standing methods for imidazole synthesis is the Debus-Radziszewski reaction, first reported by Heinrich Debus in 1858. wikipedia.orgresearchgate.net This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde (such as benzaldehyde), and ammonia (B1221849). wikipedia.orgscribd.comslideshare.net The reaction proceeds by forming a diimine intermediate from the dicarbonyl compound and ammonia, which then condenses with the aldehyde to yield the imidazole ring. slideshare.netresearchgate.net This method is used commercially for the production of various imidazoles. wikipedia.orgscribd.comirjmets.com A modification of this reaction, where a primary amine replaces one equivalent of ammonia, can be used to produce N-substituted imidazoles. wikipedia.org For the synthesis of 2-phenyl-1H-imidazole, glyoxal (B1671930), benzaldehyde (B42025), and ammonia are the typical starting materials. google.comgoogle.com While effective, this traditional method can sometimes suffer from low yields and the formation of byproducts, making purification challenging. google.com

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Key Features |

| 1,2-Dicarbonyl (e.g., Glyoxal) | Aldehyde (e.g., Benzaldehyde) | Ammonia or Primary Amine | Substituted Imidazole | Multi-component, commercially used. wikipedia.orgscribd.com |

| Glyoxal | Benzaldehyde | Ammonia | 2-Phenyl-1H-imidazole | Traditional route, potential for byproducts. google.com |

Reaction of Amidines with α-Halo Ketones for 2,4-Disubstituted Imidazoles

A widely utilized and often more efficient method for the synthesis of 2,4-disubstituted imidazoles involves the condensation of an amidine with an α-halo ketone. acs.orgacs.orgorgsyn.org This approach has been optimized to produce high yields and purity, often without the need for column chromatography. acs.orgacs.org The reaction is typically carried out by adding a solution of the α-bromoketone to the amidine in a mixture of aqueous tetrahydrofuran (B95107) (THF) under reflux in the presence of a base like potassium bicarbonate. acs.orgacs.orgresearchgate.net This method is scalable and has been successfully used for multi-kilogram production. acs.orgacs.org A variety of aromatic and aliphatic α-halo ketones can be reacted with different aromatic amidines, demonstrating the versatility of this protocol. acs.orgacs.org For instance, benzamidine (B55565) hydrochloride can be reacted with an appropriate α-halo ketone to yield 2-phenyl substituted imidazoles. orgsyn.org

| Amidine | α-Halo Ketone | Solvent System | Base | Yield | Purity | Ref. |

| Aromatic Amidines | Aromatic/Aliphatic α-Bromoketones | Aqueous THF | Potassium Bicarbonate | 83-91% | >95% | acs.orgacs.org |

| Benzamidine hydrochloride | 4-methoxyphenacyl bromide | THF/Water | Potassium Bicarbonate | High | High | orgsyn.org |

| 3-amidinopyridine hydrochloride | Chloroacetone | THF/Water | Potassium Bicarbonate | Not specified | High | acs.org |

Cyclization Strategies

[3+2] Cycloaddition Reactions (e.g., Benzimidates with 2H-Azirines)

A more contemporary approach to imidazole synthesis involves [3+2] cycloaddition reactions. One such example is the zinc chloride (ZnCl₂) catalyzed reaction of benzimidates and 2H-azirines. organic-chemistry.orgacs.orgfigshare.com This method provides a convenient route to multisubstituted imidazoles in moderate to good yields under mild conditions. acs.orgfigshare.com The reaction demonstrates high functional group tolerance, accommodating a range of electron-donating and electron-withdrawing groups on both the benzimidate and the 2H-azirine. organic-chemistry.orgacs.org The proposed mechanism involves the activation of the azirine by ZnCl₂, followed by nucleophilic attack from the benzimidate, ring opening, and subsequent intramolecular cyclization to form the imidazole ring. organic-chemistry.org Another catalyst-free [3+2] cyclization approach involves the reaction of vinyl azides with amidines, which also offers good to excellent yields and a broad functional group tolerance. acs.org

| Reactant 1 | Reactant 2 | Catalyst | Key Features |

| Benzimidates | 2H-Azirines | ZnCl₂ | Mild conditions, high functional group tolerance. organic-chemistry.orgacs.org |

| Vinyl Azides | Amidines | None | Catalyst-free, broad functional group tolerance. acs.org |

Iodine-Mediated Oxidative Cyclization Pathways

Iodine has emerged as a versatile reagent in promoting the oxidative cyclization for the synthesis of imidazoles and other heterocycles. acs.orgacs.orgnih.govnih.gov One developed method is an iodine-mediated oxidative [4+1] cyclization of enamines with trimethylsilyl (B98337) azide (B81097) (TMSN₃) to produce 2,5-disubstituted imidazole-4-carboxylic derivatives. acs.orgacs.org Mechanistic studies suggest that this reaction proceeds through a sequential removal of two nitrogen atoms from TMSN₃, with iodine playing a crucial role in the cyclization process. acs.org This method has been demonstrated to be scalable to the gram level. acs.org Another novel approach describes an iodine-promoted cyclization for synthesizing diverse substituted imidazoles and quinoxalines, where iodine acts as both an iodinating and an oxidizing agent. nih.gov This metal-free method operates under mild conditions using readily available substrates. nih.gov Furthermore, molecular iodine can promote the oxidative cyclization of thiosemicarbazones to form fused thiadiazole structures, showcasing its broader applicability in heterocyclic synthesis. nih.gov

| Starting Materials | Reagent | Product Type | Key Features | Ref. |

| Enamines | TMSN₃, Iodine | 2,5-disubstituted imidazole-4-carboxylic derivatives | Oxidative [4+1] cyclization, scalable. | acs.orgacs.org |

| Various substrates | Iodine | Substituted imidazoles and quinoxalines | Metal-free, mild conditions, iodine as oxidant. | nih.gov |

| Thiosemicarbazones | Molecular Iodine | Fused 1,3,4-thiadiazoles | Oxidative cyclization for fused heterocycles. | nih.gov |

Radical Cyclization of Unactivated Alkenes in Imidazoles

A modern and environmentally conscious approach to synthesizing polycyclic imidazoles involves the radical cyclization of imidazole derivatives bearing unactivated alkene chains. nih.gov An efficient method utilizes visible light to promote the cyclization without the need for a metal catalyst, photocatalyst, or any additives. nih.gov In this process, readily available reagents like difluoroacetic acid (CF₂HCOOH) or α,α-difluorobenzeneacetic acid (PhCF₂COOH) are used in conjunction with (diacetoxyiodo)benzene (B116549) (PIDA) to generate the necessary radical species. nih.gov

The reaction proceeds efficiently for benzimidazoles containing unactivated alkenes and has also been successfully applied to substrates with a single imidazole ring. nih.gov For instance, the cyclization of certain unactivated olefin-containing imidazoles yielded the corresponding CF₂H-substituted bicyclic imidazoles with moderate to high yields, demonstrating the utility of this method for creating more complex imidazole structures from simple precursors. nih.gov

Table 1: Examples of Visible-Light-Promoted Radical Cyclization of Imidazoles

| Starting Imidazole | Radical Source | Product | Yield | Reference |

|---|---|---|---|---|

| Imidazole with unactivated alkene | CF₂HCOOH / PIDA | CF₂H-substituted bicyclic imidazole | 42% | nih.gov |

| Imidazole with unactivated alkene | CF₂HCOOH / PIDA | CF₂H-substituted bicyclic imidazole | 70% | nih.gov |

| Imidazole with unactivated alkene | CF₂HCOOH / PIDA | CF₂H-substituted bicyclic imidazole | 80% | nih.gov |

N-Alkylation and Subsequent Transformations for Imidazole Derivatization

N-alkylation is a fundamental transformation for the derivatization of the imidazole core. This process involves the substitution of the hydrogen atom on the nitrogen of the imidazole ring with an alkyl group. nih.gov The reaction is a foundational step for creating a wide array of imidazole derivatives with tailored properties. nih.gov

Beyond simple derivatization, N-alkylation is a critical prerequisite for more advanced synthetic strategies. N-alkylated imidazoles and benzimidazoles serve as key precursors in various transition metal-catalyzed reactions. thieme-connect.com For example, these compounds are the starting materials for intramolecular C-H cyclization reactions, where the N-alkyl group, often containing an alkene, is transformed to create fused polycyclic imidazole systems. thieme-connect.com This highlights N-alkylation not just as a method of substitution but as a strategic step for enabling subsequent complex bond formations.

Advanced and Emerging Synthetic Approaches

The synthesis of 2-phenyl-1H-imidazole and its analogues has been significantly advanced by the application of transition metal catalysis, which offers powerful tools for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Transition Metal-Catalyzed Syntheses

Catalytic systems based on copper, nickel, and palladium have become indispensable in modern organic synthesis for constructing the imidazole framework and its derivatives. These metals facilitate reactions that are otherwise difficult to achieve, enabling the creation of complex molecular architectures from simple starting materials.

Copper-Catalyzed Cycloaddition and Cross-Coupling Reactions

Copper catalysis is a versatile and cost-effective method for synthesizing phenylimidazole derivatives. One key application is in the N-arylation of the imidazole ring, where copper(I) iodide (CuI) is used to catalyze the coupling of imidazole with aryl iodides, producing N-arylimidazoles in high yields. nih.gov

Furthermore, copper-based heterogeneous catalysts have been developed to improve traditional synthetic routes like the Debus method. For instance, a catalyst composed of 1% copper on a titania-zirconia-silica support (1% Cu/TiO2-ZrO2-SiO2) has been shown to enhance reaction efficiency and product purity in the synthesis of 2-phenylimidazole (B1217362). caloongchem.com In other approaches, nanocopper catalysts have been employed for the one-pot synthesis of 2,4,5-trisubstituted imidazoles at room temperature. researchgate.net Researchers have also prepared catalytically active copper nanoparticles using imidazole compounds, including 2-phenylimidazole, as protective agents to prevent oxidation and improve sintering properties. nih.gov

Table 2: Overview of Copper-Catalyzed Syntheses for Imidazole Derivatives

| Catalytic System | Reaction Type | Substrates | Key Features | Reference |

|---|---|---|---|---|

| CuI | N-Arylation | Imidazole, Aryl Iodides | Homogeneous catalysis, quantitative yields. | nih.gov |

| 1% Cu/TiO2-ZrO2-SiO2 | Debus Synthesis | Benzaldehyde, Ammonia Source | Heterogeneous catalysis, improved efficiency. | caloongchem.com |

| Nanocopper | One-Pot Synthesis | Benzil, Aldehydes, Ammonium (B1175870) Acetate (B1210297) | Room temperature reaction, forms trisubstituted imidazoles. | researchgate.net |

| Imidazole-coated Cu Nanoparticles | Catalyst Preparation | Copper Acetate, Imidazole derivatives | Liquid-phase reduction, creates oxidation-resistant catalysts. | nih.gov |

Nickel-Catalyzed Ring Closure Methodologies

Nickel catalysis provides powerful methods for the synthesis of complex, polycyclic imidazole structures through C-H activation and cyclization. One notable advancement is the catalyst-controlled intramolecular endo-selective C-H cyclization of N-alkylated benzimidazoles with alkenes. thieme-connect.com This method overcomes the typical preference for exo products, allowing for the synthesis of valuable polycyclic imidazole derivatives. thieme-connect.com In a complementary approach, a nickel-aluminum bimetallic system enables the enantioselective C-H exo-selective cyclization of imidazoles with alkenes, producing bi- or polycyclic imidazoles with excellent stereocontrol. acs.org

Beyond cyclization, nickel catalysts are effective for direct C-H arylation and alkenylation of the imidazole core. Using a system of a nickel(II) salt like Ni(OTf)₂ with a diphosphine ligand (e.g., dcype) in a tertiary alcohol solvent, imidazoles can be coupled with phenol (B47542) or enol derivatives. nih.govrsc.org This allows for the direct formation of C2-arylated or C2-alkenylated imidazoles. nih.govrsc.org A distinct method involves using nanoparticle nickel with copper iodide to catalyze the synthesis of 2-phenylimidazole compounds from imidazole and iodobenzene. google.com

Table 3: Summary of Nickel-Catalyzed Methodologies for Imidazole Synthesis

| Catalytic System | Reaction Type | Selectivity/Feature | Products | Reference |

|---|---|---|---|---|

| Ni(cod)₂ / IPr-HCl | C-H Cyclization | endo-Selective | Polycyclic Imidazoles | thieme-connect.com |

| Ni–Al Bimetallic / SPO Ligand | C-H Cyclization | Enantioselective exo-Selective | Chiral Bi- or Polycyclic Imidazoles | acs.org |

| Ni(OTf)₂ / dcype | C-H Arylation/Alkenylation | Use of t-amylOH solvent is key | C2-Arylated/Alkenylated Imidazoles | nih.govrsc.org |

| Nanoparticle Nickel / CuI | Cross-Coupling | Recyclable catalyst | 2-Phenylimidazole Compounds | google.com |

Palladium-Catalyzed Processes (e.g., Suzuki-Miyaura Cross-Coupling)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic chemistry for forming carbon-carbon bonds, and it is highly applicable to the synthesis of 2-phenylimidazole analogues. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a phenylboronic acid) with a halide (such as a 2-bromoimidazole). scispace.comgoogle.com

The process is valued for its mild reaction conditions, tolerance of a wide variety of functional groups, and the low toxicity of the boron-based reagents. scispace.com The catalytic cycle involves a palladium(0) species that undergoes oxidative addition with the aryl halide, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the biaryl product and regenerate the catalyst. youtube.com For the synthesis of imidazole derivatives, specialized palladium(II) complexes featuring N-benzylated 2-(2'-pyridyl)benzimidazole (PBI) ligands have been developed. These complexes serve as highly efficient catalysts for the Suzuki-Miyaura cross-coupling of aryl halides with phenylboronic acid, demonstrating a direct link between the catalyst structure and the target product class. scispace.com

Table 4: Components of a Palladium-Catalyzed Suzuki-Miyaura Reaction for Arylating Imidazoles

| Component | Example | Role in Reaction | Reference |

|---|---|---|---|

| Aryl Halide | 2-Bromoimidazole | Electrophilic coupling partner | scispace.com |

| Organoboron Reagent | Phenylboronic Acid | Nucleophilic coupling partner | scispace.com |

| Palladium Catalyst | Pd(II) complex with PBI ligand | Facilitates C-C bond formation | scispace.com |

| Base | K₃PO₄, K₂CO₃, etc. | Activates the organoboron reagent and facilitates the catalytic cycle | nih.govscispace.com |

| Solvent | DMF, t-amylOH, water mixtures | Solubilizes reactants and influences reaction rate | nih.govgoogle.com |

Rhodium(II)-Catalyzed Reactions with Iminocarbenoid Intermediates

Rhodium(II) catalysis offers a powerful tool for the synthesis of substituted imidazoles. These reactions often proceed through the formation of iminocarbenoid intermediates, which then undergo cyclization to form the imidazole ring. This methodology allows for the construction of highly substituted imidazoles with good control over the final structure.

Gold-Catalyzed Protocols for Imidazole Formation

Gold catalysts have emerged as highly effective for various organic transformations, including the synthesis of imidazoles. organic-chemistry.orgrsc.org Gold-catalyzed protocols can facilitate the formation of the imidazole ring through different mechanisms. For instance, a gold-catalyzed [3 + 2] annulation of 1,2,4-oxadiazoles with ynamides provides an atom-economical route to fully substituted 4-aminoimidazoles. organic-chemistry.org In another example, a highly electrophilic α-imino gold carbene intermediate can react with a nitrile solvent in a bimolecular [2 + 2 + 1] cycloaddition to yield bicyclic imidazoles. organic-chemistry.org Furthermore, gold catalysis can be employed in the one-pot synthesis of (2-phenylimidazo[1,2-a]pyridin-3-yl)alkane-1,2-diones from 2-phenylimidazo[1,2-a]pyridines and terminal alkynes, proceeding through the in-situ generation of glyoxals. rsc.org The reaction of 1-ethyl-2-phenylimidazole with gold(III) compounds can lead to cycloauration, forming a five-membered cycloaurated complex. rsc.org

Metal-Free Synthetic Protocols

In the interest of developing more sustainable and cost-effective synthetic methods, several metal-free protocols for the synthesis of 2-phenyl-1H-imidazole and its analogues have been reported. These methods often rely on the use of readily available and less toxic reagents and catalysts.

One approach involves the [3 + 2] cyclization of vinyl azides with amidines, which proceeds without the need for a metal catalyst to produce 2,4-disubstituted-1H-imidazoles in good yields. acs.org Another metal-free method is the one-pot synthesis of 1,2,5-trisubstituted imidazoles from vinyl azides, aromatic aldehydes, and aromatic amines, catalyzed by benzoic acid. organic-chemistry.org Additionally, a metal-free, one-pot method has been established for the synthesis of tetrasubstituted imidazoles from the reaction of arylmethylamines and 1,2-dicarbonyls or benzoin. nih.gov

Electrochemical Oxidative Tandem Cyclization Methods

Electrochemical methods offer a green and efficient alternative for the synthesis of imidazoles, avoiding the need for chemical oxidants. rsc.org An electrochemical oxidative tandem cyclization of aryl ketones and benzylamines has been developed to produce 1,2,4-trisubstituted-(1H)-imidazoles in very good yields under metal- and oxidant-free conditions. organic-chemistry.org This direct C-N bond formation strategy demonstrates a broad tolerance for various functional groups. organic-chemistry.org Another electrochemical approach involves the synthesis of 1,2,4,5-tetrasubstituted imidazoles from enamines and benzylamines under undivided electrolytic conditions, also without the use of transition metals or external oxidants. rsc.orgrsc.org Furthermore, an electrochemically induced synthesis of imidazoles from vinyl azides and benzyl (B1604629) amines has been developed, which proceeds under constant current in an undivided cell. nih.gov

Sustainable and Green Chemistry Approaches in Imidazole Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, have been increasingly applied to the synthesis of imidazoles. wjbphs.comejcmpr.commdpi.com These approaches focus on the use of alternative energy sources, greener solvents, and catalysts to create more environmentally friendly processes.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate reaction rates, improve yields, and often enable reactions under solvent-free conditions. asianpubs.orgjetir.org The Debus–Radziszewski reaction, a classic method for imidazole synthesis, has been adapted for microwave irradiation, allowing for the rapid, one-pot synthesis of 2,4,5-triphenyl imidazoles using glacial acetic acid as a catalyst in the absence of a solvent. jetir.org This method is noted for its short reaction times (1-3 minutes) and high yields. jetir.org

Another example is the microwave-assisted, copper(I)-catalyzed, three-component reaction for the synthesis of 2-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazoles, which also demonstrates the efficiency of this technique. nih.gov Furthermore, the synthesis of 1-(4-chlorophenyl)-4,5-diphenyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole has been successfully achieved using a domestic microwave oven. tandfonline.com These microwave-assisted protocols often offer significant advantages over conventional heating methods in terms of reaction time and yield. asianpubs.org

Below is a table summarizing the findings of various microwave-assisted syntheses of imidazole derivatives:

| Starting Materials | Catalyst/Conditions | Product | Yield (%) | Reaction Time | Reference |

| Benzil, Aromatic Aldehyde, Ammonium Acetate | Glacial Acetic Acid, Microwave | 2,4,5-Triphenyl Imidazoles | High | 1-3 min | jetir.org |

| Phenylazide, Propargyloxybenzaldehyde, 1,2-Diaminobenzene | Cu(I), Microwave | 2-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazoles | Good to Excellent | 15 min | nih.gov |

| Benzil, 3,4,5-Trimethoxybenzaldehyde, p-Chloroaniline, Ammonium Acetate | Silica Gel, Microwave | 1-(4-Chlorophenyl)-4,5-diphenyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole | Not specified | 9 min | tandfonline.com |

| Substituted Aldehydes, Benzil, 2-Aminothiazole | Not specified, Microwave | 2-(Substituted phenyl)-4,5-diphenyl-1-(thiazol-2-yl)-1H-imidazoles | Excellent | Shorter than conventional | asianpubs.org |

| 2,4,5-triphenyl-1H-imidazole, Ethyl Chloroacetate, Hydrazine Hydrate, Substituted Aryl Aldehydes | Glacial Acetic Acid, Microwave | 2,4,5-Triphenyl-1H-imidazole Containing Schiff Bases | Not specified | 2-3 min | asianpubs.org |

Ultrasound-Assisted Synthesis Protocols

Ultrasound irradiation has emerged as another green chemistry tool for organic synthesis, offering benefits such as enhanced reaction rates and improved yields. nih.govresearchgate.netdntb.gov.ua The application of ultrasound has been shown to be effective in the synthesis of various imidazole derivatives. nih.govresearchgate.net

For instance, a one-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles has been achieved using magnetic Fe3O4 nanoparticles as a catalyst under ultrasonic irradiation, resulting in high yields. nih.gov This sonochemical method significantly reduces reaction times compared to conventional heating. nih.gov Similarly, the synthesis of 1,2,4,5-tetrasubstituted imidazoles has been efficiently carried out using nanocrystalline magnesium aluminate as a catalyst under ultrasound. researchgate.net The use of ultrasound in these reactions often leads to milder conditions, shorter reaction times, and simpler work-up procedures. researchgate.net

The table below presents data from various ultrasound-assisted syntheses of imidazole derivatives:

| Starting Materials | Catalyst/Conditions | Product | Yield (%) | Reaction Time (min) | Reference |

| Benzil, Aromatic Aldehyde, Ammonium Acetate | Fe3O4 Nanoparticles, Ultrasound | 2,4,5-Trisubstituted Imidazoles | Up to 97% | 25-45 | nih.gov |

| Aldehyde, Benzil, Ammonium Acetate, Primary Aromatic Amine | Nanocrystalline MgAl2O4, Ultrasound | 1,2,4,5-Tetrasubstituted Imidazoles | High | Not specified | researchgate.net |

| Phenylglyoxal Monohydrate, Aldehyde, Ammonium Acetate | No Catalyst, Ultrasound | 2-Aryl-4-phenyl-1H-imidazoles | 57-73% | 25-60 | nih.gov |

| Aldehydes, Benzils, Ammonium Acetate | Zirconium(IV) Acetylacetonate, Ultrasound | 2,4,5-Trisubstituted Imidazoles | Up to 97% | 20-50 | nih.gov |

| 1,3-Dicarbonyl Compounds, 2-Phenyl-1,2,3-triazole-4-carbaldehyde, Urea/Thiourea | Samarium Perchlorate, Ultrasound | 4-(2-Phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones | High | Not specified | mdpi.com |

Solvent-Free Reaction Conditions

In contemporary organic synthesis, a significant emphasis is placed on developing eco-friendly protocols that minimize or eliminate the use of hazardous organic solvents. researchgate.net Solvent-free, or dry media, reactions have emerged as a powerful strategy, often accelerated by energy sources like microwave or ultrasound irradiation. ias.ac.inkjscollege.com These techniques not only align with green chemistry principles but also frequently lead to reduced reaction times, simplified work-up procedures, and improved product yields. ias.ac.inasianpubs.org

Microwave-assisted organic synthesis (MAOS) under solvent-free conditions has been successfully applied to the synthesis of various imidazole derivatives. jetir.orgnih.gov One notable approach is the Debus–Radziszewski imidazole synthesis, where a condensation reaction between benzil, an aldehyde, and ammonium acetate is carried out without a solvent. jetir.org Using glacial acetic acid as a catalyst and microwave irradiation, 2,4,5-triphenyl imidazoles have been synthesized in remarkably short reaction times of 1-3 minutes with high yields. jetir.org This method is advantageous due to the use of an inexpensive and readily available catalyst and a simple, fast procedure. jetir.org

Similarly, ultrasound irradiation has been recognized as an effective energy source for promoting chemical reactions in the absence of a solvent. kjscollege.com The phenomenon of acoustic cavitation generates localized "hot spots" with extremely high temperatures and pressures, which can dramatically increase reaction rates. nih.gov This has been applied to the synthesis of various heterocyclic compounds. For instance, 2-substituted benzothiazoles have been efficiently synthesized from 2-aminothiophenol (B119425) and various aldehydes under solvent-free conditions at room temperature using ultrasound. kjscollege.com While not imidazoles, this demonstrates the utility of sonochemistry for similar condensation reactions. Another study reports the catalyst-free synthesis of 2-substituted benzimidazoles under ultrasound irradiation at 50°C, achieving good yields in a short time with an eco-friendly workup. researchgate.net

These energy-assisted, solvent-free methods offer significant advantages, including enhanced reaction rates, higher yields, and operational simplicity, making them attractive alternatives to conventional heating methods that often require toxic solvents and longer reaction times. asianpubs.orgrsc.orgresearchgate.net

Table 1: Examples of Solvent-Free Synthesis of Imidazole Analogues and Related Heterocycles

| Product Type | Reactants | Conditions | Catalyst | Yield | Reference |

|---|---|---|---|---|---|

| 2,4,5-Triphenyl Imidazoles | Benzil, Aromatic Aldehydes, Ammonium Acetate | Microwave Irradiation (1-3 min) | Glacial Acetic Acid | Up to 95% | jetir.org |

| Imidazole & Pyrazole Derivatives | Phenyl Glycidyl Ether, Imidazoles/Pyrazoles | Microwave Irradiation | Catalyst-Free | Competitive | nih.gov |

| 2-Substituted Benzimidazoles | o-Phenylenediamine, Imino Ester Hydrochloride | Ultrasound Irradiation (50°C) | Catalyst-Free | Good | researchgate.net |

| Oxadiazoles with Imidazole Moiety | Carboxylic Acid, Hydrazide with Imidazole Moiety | Microwave Irradiation (160W, 5 min) | Phosphorous Oxychloride (drops) | Improved over conventional | ias.ac.in |

Bio-catalysis in Imidazole Derivative Synthesis (e.g., Lemon Juice)

A burgeoning area of green chemistry involves the use of natural, biodegradable, and readily available substances as catalysts for organic transformations. researchgate.net Fruit juices, particularly lemon juice, have been identified as effective bio-catalysts due to their acidic nature, primarily from citric acid, and the presence of other phytoconstituents. globalresearchonline.netresearchgate.net This approach offers a cost-effective, non-toxic, and environmentally friendly alternative to conventional, often hazardous, acid catalysts. jipbs.com

The synthesis of 2,4,5-triaryl-1H-imidazole derivatives has been successfully achieved through a one-pot, three-component condensation of benzil, aromatic aldehydes, and ammonium acetate using lemon juice as a natural acid catalyst. researchgate.netjipbs.com Studies have demonstrated that this method provides several benefits, including short reaction times, an easy work-up, and good to excellent product yields. jipbs.comtandfonline.com The acidic environment (pH 2-3) provided by the lemon juice is believed to catalyze the reaction by activating the carbonyl groups of the aldehyde and benzil, facilitating condensation with ammonia (from ammonium acetate) and subsequent cyclization to form the imidazole ring. globalresearchonline.nettandfonline.com

Research has explored the efficacy of various fruit juices, including those from Citrus limon L. (lemon), Vitis vinifera L. (grape), and Cocos nucifera L. (coconut), as biocatalysts for this reaction. tandfonline.com In one study, optimizing the reaction with benzaldehyde, benzil, and ammonium acetate, it was found that increasing the amount of lemon juice from 4.0 mL to 8.0 mL maintained a high yield (86%) while reducing the reaction time. tandfonline.com Excellent yields were also obtained using grape juice (87%) and coconut water (89%) under solvent-free conditions at room temperature, highlighting the versatility of these natural catalysts. tandfonline.com This methodology represents a sustainable and eco-friendly protocol for the synthesis of bioactive imidazole derivatives. researchgate.nettandfonline.com

Table 2: Bio-catalysis in the Synthesis of 2,4,5-Trisubstituted Imidazoles

| Product Analogue | Reactants | Bio-catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2,4,5-Triphenyl-1H-imidazole | Benzaldehyde, Benzil, Ammonium Acetate | Lemon Juice (8.0 mL) | Ethanol (B145695), 50°C | 86% | tandfonline.com |

| 2,4,5-Triphenyl-1H-imidazole | Benzaldehyde, Benzil, Ammonium Acetate | Grape Juice | Solvent-Free, Room Temp. | 87% | tandfonline.com |

| 2,4,5-Triphenyl-1H-imidazole | Benzaldehyde, Benzil, Ammonium Acetate | Coconut Juice | Solvent-Free, Room Temp. | 89% | tandfonline.com |

| 2-(3-Nitrophenyl)-4,5-diphenyl-1H-imidazole | 3-Nitrobenzaldehyde, Benzil, Ammonium Acetate | Lemon Juice | Ethanol, 50°C, 35 min | 88% | tandfonline.com |

| 4-(4,5-Diphenyl-1H-imidazol-2-yl)-2-methoxyphenol | Vanillin, Benzil, Ammonium Acetate | Lemon Juice | Ethanol, 50°C, 30 min | 90% | tandfonline.com |

Chemical Reactivity and Derivatization Strategies

Functional Group Transformations of the Imidazole (B134444) Core

The imidazole ring is a robust aromatic heterocycle, yet it possesses sites amenable to specific chemical transformations.

The imidazole ring itself is generally resistant to oxidation under mild conditions. However, derivatives can undergo oxidation at substituent groups. For instance, (2-Phenyl-1H-imidazol-4-yl)methanol can be oxidized to yield 2-phenyl-1H-imidazole-4-carbaldehyde. researchgate.net Methods for this transformation include dehydrogenation on palladium, oxidation with activated manganese dioxide, or using Fremy's salt (potassium nitrosodisulfonate). researchgate.net

Photo-oxidation reactions have been studied for related phenyl-substituted imidazoles, such as 2,4,5-triphenylimidazole (B1675074) (lophine). rsc.org These reactions often proceed in the presence of oxygen and light, leading to the cleavage of the imidazole ring. The stability of the imidazole core can be enhanced by substituting the N-H proton with alkyl or benzyl (B1604629) groups. rsc.org

Reduction of the imidazole ring is less common due to its aromatic stability. However, the transformation of 2-(2-alkoxyphenyl)-1H-imidazolines to the corresponding 2-(2-alkoxyphenyl)-1H-imidazoles represents an oxidative aromatization, implying that the reverse reaction, a reduction, is conceptually possible, though less frequently employed. researchgate.net

The imidazole ring in 2-phenyl-1H-imidazole contains two nitrogen atoms and three carbon atoms. The nitrogen at position 1 (N1) is acidic, while the nitrogen at position 3 (N3) is basic. researchgate.net This allows for various substitution reactions.

N-Substitution: The N-H proton can be readily substituted via alkylation or arylation reactions. For example, 2-(2-hydroxyphenyl)-1H-imidazoline, a related compound, can be alkylated with various alkyl halides to give N-substituted products. researchgate.net Similarly, 1-phenyl-1H-phenanthro[9,10-d]imidazole derivatives can be synthesized, demonstrating N-arylation. rsc.org

C-Substitution: While the imidazole ring is electron-rich, electrophilic substitution is not as facile as in other heterocyclic systems and can be difficult to control. Nucleophilic substitution reactions are more common, particularly in activated imidazole systems like benzimidazoles. researchgate.net

Reactivity of the Phenyl Substituent

The phenyl group at the C2 position of the imidazole ring behaves as a typical aromatic ring, undergoing electrophilic substitution reactions. The imidazole moiety acts as a substituent on the phenyl ring, influencing the position of further substitution.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgmasterorganicchemistry.com Common SEAr reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com The rate and regioselectivity of these reactions are governed by the electronic properties of the substituent already present on the ring.

The 2-imidazolyl group is generally considered an activating group and directs incoming electrophiles to the ortho and para positions of the phenyl ring. This is due to the electron-donating nature of the nitrogen atoms in the imidazole ring, which can stabilize the arenium ion intermediate formed during the substitution process. The reaction proceeds through a two-step mechanism involving the formation of a positively charged intermediate known as a sigma complex or Wheland intermediate. wikipedia.org

Halogenation of the phenyl ring provides a versatile handle for further functionalization through cross-coupling reactions.

Halogenation: Aromatic halogenation with chlorine, bromine, or iodine can be achieved using N-halosuccinimides or other halogenating agents, often catalyzed by a transition metal or a Lewis acid. lkouniv.ac.inrsc.org The regioselectivity (ortho- vs. para-) can be controlled by the choice of catalyst and reaction conditions. For instance, studies on 2-arylbenzo[d]oxazoles have shown that rhodium catalysts can direct halogenation to the ortho-position of the aryl ring. rsc.org

Cross-Coupling Reactions: The resulting aryl halides are valuable substrates for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and amidation reactions. researchgate.netnih.gov These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds. For example, halogenated heterocycles can be coupled with arylboronic acids (Suzuki), terminal alkynes (Sonogashira), or amides to introduce diverse functional groups. rsc.orgresearchgate.net This strategy is a powerful tool for creating complex molecular architectures from simpler, halogenated precursors. nih.gov

Strategic Derivatization for Enhanced Performance

The targeted derivatization of the 2-phenyl-1H-imidazole scaffold is a key strategy for enhancing its performance in various applications. By modifying either the imidazole core or the phenyl ring, researchers can fine-tune the molecule's properties.

For example, modifying ZIF-8 (a metal-organic framework) with 2-phenylimidazole (B1217362) through ligand exchange has been shown to enhance its performance in adsorbing p-nitrophenol from water. nih.gov The introduction of the 2-phenylimidazole ligand increased the π-π interactions with the target molecule and created a more effective pore structure, exposing more active sites for adsorption. nih.gov

Derivatization for Advanced Analytical Detection (e.g., HPLC-FLD, MS Sensitivity)

For quantitative analysis in complex matrices, the native structure of 2-Phenyl-1H-imidazole may lack the necessary chromophores, fluorophores, or ionizable groups for highly sensitive detection. Chemical derivatization can overcome these limitations by introducing moieties that enhance detector response in methods like High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Mass Spectrometry (MS). researchgate.net

The primary site for derivatization on the 2-phenylimidazole molecule is the secondary amine (-NH) group within the imidazole ring. This group can react with various labeling reagents to yield products with significantly improved detectability. researchgate.net

For HPLC-FLD, the goal is to attach a fluorophore to the molecule. Reagents that react with amines are particularly suitable. For instance, dansyl chloride (DNS-Cl) and 4-chloro-7-nitrobenzofurazan (NBD-Cl) react with the imidazole nitrogen under basic conditions to form highly fluorescent derivatives. researchgate.netmdpi.com This pre-column derivatization allows for the detection of minute quantities of the analyte, often lowering the limit of detection by several orders of magnitude compared to standard UV detection. mdpi.comnih.gov The derivatization process is typically optimized for factors such as reagent concentration, temperature, and reaction time to ensure high yields. nih.gov

For Mass Spectrometry, sensitivity can be enhanced by improving the ionization efficiency of the analyte. organomation.com While 2-phenylimidazole can be ionized directly, derivatization can introduce permanently charged groups or moieties that are more readily ionized under ESI-MS conditions. Girard's reagents, for example, can be used to introduce a quaternary ammonium (B1175870) group, leading to a significant boost in signal intensity in positive-ion mode. Furthermore, derivatization can be used to shift the mass of the analyte to a region of the spectrum with lower background noise, improving the signal-to-noise ratio. frontiersin.org Techniques like Sum of Multiple Reaction Monitoring (SMRM) can further boost detection sensitivity for analytes that might exist in multiple charge states after derivatization. nih.gov The addition of "supercharging agents" to the mobile phase is another strategy that can elevate the charge states of analytes, thereby enhancing MS/MS efficiency and lowering detection limits. researchgate.netnih.gov

| Derivatization Reagent | Target Functional Group | Detection Method | Principle of Enhancement |

|---|---|---|---|

| Dansyl chloride (DNS-Cl) | Imidazole N-H | HPLC-FLD | Introduction of a highly fluorescent dansyl group. researchgate.net |

| 4-chloro-7-nitrobenzofurazan (NBD-Cl) | Imidazole N-H | HPLC-FLD | Attachment of the fluorescent NBD moiety. mdpi.com |

| 9-fluorenylmethyl chloroformate (Fmoc-Cl) | Imidazole N-H | HPLC-FLD | Addition of a strongly fluorescent fluorenylmethyloxycarbonyl group. researchgate.net |

| Girard's Reagent T | (If carbonyl present on derivative) | ESI-MS | Introduction of a permanently charged quaternary ammonium group to enhance ionization efficiency. nih.gov |

| Phenyl isothiocyanate (PITC) | Imidazole N-H | HPLC-UV/MS | Increases UV absorbance and provides a predictable fragmentation pattern in MS. |

Chemical Modifications for Modulating Molecular Interactions

The biological and physical properties of 2-phenylimidazole are governed by its molecular interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.govacs.org Chemical modifications to the 2-phenylimidazole scaffold allow for the fine-tuning of these interactions to achieve desired outcomes, such as enhanced receptor binding affinity or altered material properties.

Research into derivatives of the related 2-phenylimidazo[1,2-a]pyridine structure demonstrates how targeted modifications can modulate interactions with biological receptors. nih.govresearchgate.net By introducing various substituents at different positions on the heterocyclic ring system and the phenyl ring, researchers have been able to systematically alter the binding affinity and selectivity for central and peripheral benzodiazepine receptors. nih.govresearchgate.net For example, the addition of N,N-dialkylacetamide groups proved to confer high affinity, with the specific positioning of substituents on the heterocyclic core determining the selectivity for different receptor types. nih.gov This highlights the principle that even subtle changes in steric and electronic properties can dramatically influence molecular recognition.

The interactions can be modulated as follows:

Hydrogen Bonding: The N-H group of the imidazole ring is a potent hydrogen bond donor, while the sp2-hybridized nitrogen is a hydrogen bond acceptor. allhdi.com Alkylation or acylation of the N-H group removes its donor capability, which can significantly alter its binding profile with biological targets.

π-π Interactions: The phenyl and imidazole rings can engage in π-π stacking interactions. Modifying the phenyl ring with electron-donating or electron-withdrawing groups alters the electron density of the aromatic system, thereby modulating the strength of these interactions. Studies on ZIF-8 materials modified with 2-phenylimidazole have shown that the introduction of the phenylimidazole moiety enhances π-π interactions with aromatic pollutants like p-nitrophenol, improving adsorption capacity. mdpi.comresearchgate.net

Steric Effects: Introducing bulky substituents on either the phenyl or imidazole ring can create steric hindrance, which can be used to control reaction selectivity or to probe the spatial requirements of a receptor's binding pocket. utdallas.edu

| Modification Type | Position | Example Substituent | Effect on Molecular Interaction |

|---|---|---|---|

| Alkylation/Acylation | Imidazole N-1 | Methyl, Acetyl | Removes hydrogen bond donor capability; increases steric bulk. utdallas.edu |

| Substitution on Phenyl Ring | Para-position | -Cl, -OCH3 | Alters electronic properties, modulating π-π stacking and dipole interactions. nih.gov |

| Annulation | Imidazole Ring | Fused Pyridine Ring | Creates a more rigid, planar system (e.g., imidazo[1,2-a]pyridine), enhancing binding affinity for specific receptors. nih.govresearchgate.net |

| Introduction of H-bonding groups | Phenyl Ring | -OH, -NH2 | Introduces new hydrogen bond donor/acceptor sites, leading to higher affinity for certain targets. researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-resolution NMR spectroscopy is a cornerstone for elucidating the molecular structure of 2-Phenyl-1H-imidazole hydrochloride in solution.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For the related compound (2-Phenyl-1H-imidazol-4(5)-yl)methanol, the ¹H-NMR spectrum in DMSO-d₆ shows distinct signals for the different protons. mdpi.com Aromatic protons on the phenyl ring typically appear as a multiplet, while the imidazole (B134444) ring protons and any substituent protons have characteristic chemical shifts. mdpi.com In a study of N-(3-(1H-imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine, the amine proton and protons of the alkyl chain and imidazole ring were identified using COSY experiments. researchgate.net

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number and types of carbon atoms. Due to fast tautomerization in some 2-phenylimidazole (B1217362) derivatives, obtaining well-resolved ¹³C NMR spectra in solution can be challenging, with imidazole ring signals sometimes being undetectable. mdpi.com However, for other derivatives, distinct signals for all carbon atoms can be observed. rsc.org Solid-state ¹³C CP-MAS NMR has been shown to be a powerful tool to overcome the effects of tautomerization and provide a complete structural description. mdpi.com

Below is a representative table of ¹H and ¹³C NMR data for a 2-phenylimidazole derivative.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Imidazole Ring H | 6.99 (s) | 159.1, 159.6 |

| Phenyl Ring H | 7.31-7.44 (m), 7.90-7.94 (m) | 127.8, 128.2, 130.0, 138.5 |

| NH Proton | 12.38 (br. s) | - |

| Substituent Protons | 4.43 (s, CH₂OH), 4.97 (br. s, OH) | - |

| Data is illustrative and based on a related 2-phenylimidazole derivative. mdpi.comresearchgate.net |

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

FT-IR spectroscopy is employed to identify the functional groups and vibrational modes within the this compound molecule. The FT-IR spectrum of 2-phenyl imidazole reveals characteristic absorption bands. researchgate.net Key vibrational modes include N-H stretching, C-N stretching, C=N stretching, and C=C stretching of the aromatic rings. mdpi.comresearchgate.net Polarized IR spectra of single crystals at different temperatures can provide further insights into hydrogen-bond networks and vibrational exciton (B1674681) interactions. researchgate.net

A representative FT-IR data table is provided below:

| Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H Stretching | 3153 |

| O-H Stretching (if applicable) | 3041 |

| C-H Stretching (aliphatic) | 2926–2863 |

| C=N Stretching | 1578–1538 |

| C=C and C=N Stretching (aromatic) | 1484–1466 |

| Data is for a related 2-phenylimidazole derivative. mdpi.com |

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragmentation Analysis

HRMS is a critical tool for determining the precise molecular weight and elemental composition of this compound. It also provides information about the fragmentation patterns of the molecule under ionization, which aids in structural confirmation. The mass spectrum of 2-phenyl-1H-imidazole shows a molecular ion peak corresponding to its molecular weight. nih.gov Analysis of the fragmentation patterns can help to identify the different structural components of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is utilized to study the electronic transitions within the this compound molecule. The UV-Vis spectrum is influenced by the chromophores present, namely the phenyl and imidazole rings. The spectrum of a related phenylimidazole derivative, 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol (B47542), exhibits absorption bands in the UV-Vis region, which are attributed to π→π* transitions. researchgate.net A comprehensive study on a series of phenylimidazoles also employed UV-Vis spectroscopy to investigate their thermodynamic properties and supramolecular behavior. researchgate.net

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

In a study of 2-Phenyl-1H-imidazole, the crystal structure was determined to be orthorhombic with the space group Ama2. researchgate.net The analysis revealed that the asymmetric unit contains half a molecule, with a mirror plane passing through the C-C bond connecting the phenyl and imidazole rings. researchgate.netnih.gov

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)

The crystal structure of 2-Phenyl-1H-imidazole reveals the presence of intermolecular N-H···N hydrogen bonds, which link adjacent molecules. researchgate.netnih.gov These hydrogen bonds play a crucial role in the formation of the supramolecular assembly. nih.gov The geometry of these hydrogen bonds, including the D-H and H···A distances and the D-H···A angle, can be precisely determined from the X-ray diffraction data. nih.gov The strength of these interactions can influence the physical properties of the compound. researchgate.net

Crystallographic Challenges (e.g., Disorder, Twinning) and Refinement Strategies

Crystallographic studies of 2-Phenyl-1H-imidazole have revealed challenges such as disorder. researchgate.netnih.gov In the reported structure, the imidazole ring is disordered over two sites about a mirror plane with equal occupancy. researchgate.netnih.gov The refinement of such disordered structures requires specific strategies. In this case, the hydrogen atoms were positioned geometrically and constrained to ride on their parent atoms, and the disordered hydrogen atom on the nitrogen was assigned a 50% occupancy. nih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the 2-phenyl-1H-imidazolium cation, a process known as geometry optimization. Studies on similar imidazolium-based structures indicate that the imidazolium (B1220033) ring is typically a planar pentagon. researchgate.net The optimization of phenyl imidazolidin-2-one derivatives, for example, has been carried out using the B3LYP/Def2SVP level of theory to obtain stable conformations. mdpi.com

Upon protonation, the bond lengths and angles within the imidazole (B134444) ring are expected to adjust. In studies of imidazolium-based ionic liquids, the bond lengths of N1-C2 and C2-N3 are found to have conjugated double bond character, while the N1-C5 and N3-C4 bond lengths are shorter than a typical C-N single bond. researchgate.net For 2-phenyl-1H-imidazole, it has been noted that the imidazole and phenyl rings are nearly coplanar. nih.govresearchgate.net The optimized structure of the 2-phenyl-1H-imidazolium cation would likely retain this near-planar conformation, with the proton residing on one of the nitrogen atoms of the imidazole ring.

Table 1: Representative Optimized Geometrical Parameters for Imidazolium-Based Compounds

| Parameter | Typical Value (Å or °) | Reference |

| N1-C2 Bond Length | ~1.34 | researchgate.net |

| C2-N3 Bond Length | ~1.34 | researchgate.net |

| N1-C5 Bond Length | ~1.38 | researchgate.net |

| N3-C4 Bond Length | ~1.38 | researchgate.net |

| C4-C5 Bond Length | ~1.33 | researchgate.net |

| Imidazolium Ring Dihedral Angle | ~180 | du.ac.ir |

Note: These are typical values for imidazolium-based compounds and serve as a reference for 2-Phenyl-1H-imidazole hydrochloride.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. irjweb.com A larger gap suggests higher stability and lower reactivity. irjweb.com

For imidazole derivatives, the HOMO is often located on the imidazole and phenyl rings, while the LUMO may reside on the phenyl ring. mdpi.com This distribution indicates that the phenyl rings can act as both electron donors and acceptors, while the imidazole ring primarily donates electrons. mdpi.com Upon protonation, as in this compound, the HOMO-LUMO energy gap is expected to change, influencing the molecule's electronic transitions. researchgate.net For instance, in a study of phenanthro[9,10-d]imidazole, the HOMO-LUMO gap was shown to be different for the neutral, mono-protonated, and bis-protonated forms. researchgate.net

Table 2: Conceptual HOMO-LUMO Energy Gaps for Imidazole Derivatives

| Compound Form | Conceptual HOMO-LUMO Gap (eV) | Implication | Reference |

| Neutral Imidazole Derivative | Larger | Higher Stability | irjweb.comresearchgate.net |

| Protonated Imidazole Derivative | Smaller | Higher Reactivity | researchgate.net |

Note: This table provides a conceptual illustration of the effect of protonation on the HOMO-LUMO energy gap based on related studies.

For instance, a higher value of the electrophilicity index suggests that a molecule is a good electrophile. nih.gov The chemical hardness, on the other hand, is related to the HOMO-LUMO gap, with a larger gap indicating greater hardness and lower reactivity. irjweb.com The study of these descriptors for the 2-phenyl-1H-imidazolium cation would reveal how protonation affects its reactivity compared to the neutral form.

Table 3: Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance | Reference |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. | arxiv.org |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. | arxiv.org |

| Chemical Potential (μ) | -(I+A)/2 | Escaping tendency of electrons. | arxiv.org |

| Hardness (η) | (I-A)/2 | Resistance to change in electron distribution. | arxiv.org |

| Electrophilicity Index (ω) | μ2/(2η) | Propensity to accept electrons. | researchgate.netarxiv.org |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In imidazole derivatives, the negative potential is often localized over nitrogen atoms and any electron-withdrawing substituents, while the positive potential is found around hydrogen atoms and the phenyl rings. researchgate.netresearchgate.net For this compound, the presence of the positive charge on the imidazolium ring would significantly alter the MEP surface compared to its neutral counterpart, highlighting the increased electrophilic character of the ring.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited-state properties of molecules, including their absorption spectra and optical properties. researchgate.net The pH-dependent optical properties of imidazole-based fluorophores have been demonstrated, with protonated, neutral, and deprotonated species exhibiting different absorption and emission characteristics. nih.gov

TD-DFT calculations on the 2-phenyl-1H-imidazolium cation would predict its electronic absorption spectrum, providing insights into the wavelengths of light it is likely to absorb. This information is crucial for applications in materials science, such as in the design of optical materials. Studies on similar compounds have shown that TD-DFT can accurately predict the electronic transitions and oscillator strengths. researchgate.net

Non-Covalent Interaction Analysis

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, play a critical role in the supramolecular assembly and crystal packing of molecules. researchgate.netfigshare.comnih.gov For this compound, the protonated imidazolium ring and the chloride counter-ion would be involved in significant electrostatic and hydrogen bonding interactions.

In the solid state, the 2-phenyl-1H-imidazolium cations could form dimers through π-π stacking of the imidazole rings, while also interacting with the chloride ions via hydrogen bonds involving the N-H protons of the imidazole ring. nih.gov The analysis of these interactions is often performed using techniques like Hirshfeld surface analysis, which provides a visual representation of intermolecular contacts. researchgate.netfigshare.com

Hirshfeld Surface Analysis and Quantitative Investigation of Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystal, allowing for a detailed analysis of close contacts between neighboring molecules. The surface is defined by points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

The Hirshfeld surface is typically visualized by mapping properties like d_norm (normalized contact distance), d_i (distance to the nearest nucleus inside the surface), and d_e (distance to the nearest nucleus outside the surface). The d_norm surface uses a red-white-blue color scheme, where red spots indicate intermolecular contacts shorter than the van der Waals radii (representing significant interactions like hydrogen bonds), white areas represent contacts around the van der Waals separation, and blue areas indicate longer contacts.

In studies of complex imidazole-containing structures, Hirshfeld analysis consistently highlights the dominant role of specific interactions. For instance, in the crystal structure of a 2-phenyl-1H-phenanthro[9,10-d]imidazol-3-ium salt, an ion pair complex, red spots on the d_norm map clearly identify N—H⋯O and C—H⋯O hydrogen bonds as key stabilizing forces. nih.gov The quantitative breakdown from fingerprint plots in related structures reveals that H···H, C···H/H···C, and N···H/H···N contacts are the most significant contributors to the crystal packing. nih.govderpharmachemica.comresearchgate.net

| Interaction Type | Typical Percentage Contribution | Significance in Imidazole Derivatives | Source |

| H···H | 44% - 62% | Represents the largest contribution to the Hirshfeld surface, indicating the high frequency of hydrogen-hydrogen contacts. | nih.govderpharmachemica.com |

| C···H / H···C | 18% - 31% | Significant contribution, reflecting C-H···π interactions and general van der Waals forces. | nih.govresearchgate.net |

| N···H / H···N | Variable | Crucial for forming classical hydrogen bonds (e.g., N-H···N or N-H···Anion), which often direct the supramolecular assembly. | nih.govnih.gov |

| O···H / H···O | Variable | Prominent in salts or co-crystals with oxygen-containing species (e.g., benzoates), indicating strong hydrogen bonds. | nih.gov |

Table 1: Summary of intermolecular contact contributions for related imidazole structures based on Hirshfeld surface analysis. Percentages are illustrative of typical findings in the literature.

Quantum Chemical Topology and Interaction Energy Calculations

Quantum Chemical Topology (QCT) offers a theoretical framework for analyzing the electron density of a molecular system to define chemical concepts like atoms, bonds, and molecular structure. sciencesconf.org This approach partitions the molecular space into atomic basins, which are non-overlapping volumes defined by the gradient vector field of the electron density. sciencesconf.org By integrating properties within these basins, one can calculate atomic charges and other atomic properties. The analysis of critical points in the electron density field allows for the identification and characterization of chemical bonds and intermolecular interactions.

Complementing QCT, direct interaction energy calculations are performed using various quantum chemical methods to quantify the strength of noncovalent interactions. These calculations are vital for understanding the stability of molecular complexes, such as the dimers formed by 2-phenyl-1H-imidazole or its interactions with other molecules. High-level ab initio methods, such as Coupled-Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)), often serve as a benchmark for accuracy. researchgate.net For larger systems, Density Functional Theory (DFT) with various functionals (e.g., B3LYP, M05-2X) and Møller–Plesset perturbation theory (MP2) are commonly employed to balance computational cost and accuracy. researchgate.netnih.gov

For the imidazole + CO2 complex, a model system relevant to carbon capture technologies, interaction potential energy profiles were determined using the explicitly correlated CCSD(T)-F12 method. researchgate.net This study identified three different equilibrium geometries, including planar structures stabilized by σ-type hydrogen bonds and a T-shaped structure stabilized by π-stacking. researchgate.net Such calculations provide precise energetic data on the interactions between the imidazole core and other molecules. Furthermore, analyses of Frontier Molecular Orbitals (HOMO and LUMO) and Molecular Electrostatic Potential (MEP) maps are used to predict reactive sites. nih.gov In imidazole derivatives, the MEP analysis often indicates that the region around the imidazole nitrogen atoms is the most negative (electron-rich), highlighting its role as a primary site for electrophilic attack or hydrogen bonding. nih.gov

| Computational Method | Application in Imidazole Chemistry | Key Findings | Source |

| DFT (e.g., B3LYP) | Geometry optimization, FMO analysis, MEP maps. | Provides insights into molecular structure, reactivity, and electrostatic potential. Used to predict sites for H-bonding. | nih.gov |

| MP2 | Calculation of interaction energies and equilibrium structures in van der Waals complexes. | Used to determine the geometry and relative energies of different conformers of imidazole complexes. | researchgate.net |

| CCSD(T)-F12 | High-accuracy benchmarking of interaction potential energy profiles. | Delivers a highly accurate description of interaction energies, serving as a "gold standard" for validating less costly methods. | researchgate.net |

| QTAIM | Analysis of electron density to characterize bonding and noncovalent interactions. | Identifies bond critical points and quantifies the nature (e.g., covalent, electrostatic) of interactions. | sciencesconf.org |

Table 2: Overview of quantum chemical methods and their application to the study of imidazole derivatives.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Behavior

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular conformations, dynamic behavior, and thermodynamic properties. For 2-phenyl-1H-imidazole and its derivatives, MD simulations are invaluable for exploring conformational flexibility and the nature of intermolecular interactions in a dynamic environment, such as in solution or in complex with biological macromolecules. researchgate.netcnrs.fr

A primary application of MD is in conformational analysis. The phenyl and imidazole rings in 2-phenyl-1H-imidazole are not rigidly fixed; the dihedral angle connecting the two rings can rotate, leading to different spatial arrangements. MD simulations can sample these conformational states, revealing the most stable orientations and the energy barriers between them. nih.gov This is crucial for understanding how the molecule might adapt its shape to fit into a receptor's binding site. cnrs.fr

Furthermore, MD simulations are used to investigate intermolecular behavior. By simulating the molecule in a solvent box (e.g., water), researchers can study solvation patterns and the structure of water molecules around the solute. cnrs.fr In the context of drug design, MD simulations are employed to model the interaction between an imidazole derivative and a target protein. nih.gov These simulations can predict the stability of the ligand-protein complex, identify key amino acid residues involved in the binding, and calculate binding free energies, which helps in assessing the potential of the compound as an inhibitor. nih.govcnrs.fr The accuracy of these simulations depends heavily on the quality of the force field used to describe the interatomic forces, with modern approaches leveraging machine learning to develop highly accurate force fields from high-level quantum mechanical data. nih.gov

Application of Computational Tools in Retrosynthetic Planning for Imidazole Derivatives

Retrosynthetic analysis is a cornerstone of chemical synthesis, involving the deconstruction of a target molecule into simpler, commercially available precursors. Traditionally a manual process reliant on expert knowledge, retrosynthesis is being revolutionized by computational tools that employ artificial intelligence and machine learning algorithms. the-scientist.com These computer-aided retrosynthesis platforms are particularly useful for designing efficient synthetic routes to complex heterocyclic molecules like substituted 2-phenyl-1H-imidazole derivatives.

These computational tools operate by using vast databases of chemical reactions and starting materials. the-scientist.com When presented with a target molecule, the software applies a set of encoded chemical rules or a machine-learned model to identify possible bond disconnections, thereby generating potential precursors. This process is iterated, creating a "retrosynthetic tree" of possible pathways from the target molecule back to simple starting materials.

Advanced platforms, such as SYNTHIA™, integrate expert-coded rules with machine learning to propose novel and non-obvious synthetic routes that a human chemist might overlook. the-scientist.com These tools can analyze and rank hundreds of potential pathways based on user-defined criteria, such as cost, step count, reaction yields, or sustainability. For instance, the software can prioritize pathways that utilize enzymatic transformations or adhere to the principles of green chemistry, helping to design more environmentally friendly syntheses. the-scientist.com By automating key steps in planning and reiteration, these computational methods accelerate research and development, streamlining the process of discovering the most efficient way to synthesize new imidazole-based compounds. the-scientist.com

Coordination Chemistry and Ligand Applications of 2 Phenyl 1h Imidazole

The hydrochloride salt of 2-phenyl-1H-imidazole is a protonated form of the parent compound. In the context of coordination chemistry, it is the deprotonated form, 2-phenyl-1H-imidazole, that typically acts as a ligand, coordinating to metal ions. The protonated nature of the hydrochloride salt generally prevents direct coordination to a metal center, as the nitrogen lone pair is occupied. The free base, 2-phenyl-1H-imidazole, is readily generated from its salt and is the species of interest in the formation of metal complexes.

Catalytic Applications

Homogeneous Catalysis Mediated by 2-Phenyl-1H-imidazole Derivatives

In homogeneous catalysis, the catalyst and reactants exist in the same phase, typically a liquid solution. Derivatives of 2-phenyl-1H-imidazole have been investigated as effective catalysts in this context. The nitrogen atoms in the imidazole (B134444) ring can act as Lewis bases or proton acceptors, facilitating a range of organic reactions.

Research has shown that various derivatives of 2-phenyl-1H-imidazole can effectively catalyze reactions in a homogeneous system. researchgate.net Imidazole itself has been identified as an efficient Lewis base catalyst for reactions like the Henry reaction in aqueous media. tandfonline.comtandfonline.com The mechanism often involves the deprotonation of a reactant by the basic nitrogen of the imidazole ring, initiating the reaction cascade. wikipedia.org The catalytic activity can be tuned by modifying the substituents on the imidazole or phenyl ring, altering the basicity and steric environment of the catalyst.

Heterogeneous Catalysis Using Supported Imidazole Systems (e.g., Clay-Supported)

To overcome challenges associated with catalyst separation and recycling in homogeneous systems, researchers have developed heterogeneous catalysts by immobilizing imidazole derivatives onto solid supports. Clay minerals, such as montmorillonite (B579905) (MMT), have proven to be effective supports.

In one study, derivatives of 2-phenyl-1H-imidazole were supported on calcium-montmorillonite (Ca-MMT) and copper-montmorillonite (Cu-MMT) to create heterogeneous catalysts. researchgate.net This approach combines the catalytic activity of the imidazole derivative with the benefits of a solid catalyst, such as ease of separation from the reaction mixture and potential for recycling. These clay-supported systems were successfully applied to the Henry reaction, demonstrating the viability of using supported 2-phenyl-1H-imidazole derivatives in heterogeneous catalysis. researchgate.net The use of solid supports like clay can also influence the reaction's efficiency and selectivity compared to its homogeneous counterpart. researchgate.net Other studies have explored various heterogeneous catalysts for the synthesis of imidazole derivatives, highlighting the broad interest in this area. researchgate.netmdpi.comdoi.org

Specific Catalytic Reactions

The catalytic utility of 2-phenyl-1H-imidazole and its derivatives is evident in their application to specific, synthetically important organic reactions.

The Henry reaction, or nitroaldol reaction, is a fundamental carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound (an aldehyde or ketone) to form β-nitro alcohols. wikipedia.orgorganic-chemistry.org These products are valuable intermediates in organic synthesis. wikipedia.org

Derivatives of 2-phenyl-1H-imidazole have been explicitly tested as catalysts for the Henry reaction under both homogeneous and heterogeneous conditions. researchgate.net Imidazole and its derivatives function as base catalysts, deprotonating the nitroalkane to form a nitronate anion, which then attacks the carbonyl carbon. tandfonline.comwikipedia.org Studies comparing different catalytic methods have found that heterogeneous systems using clay-supported 2-phenyl-1H-imidazole derivatives can offer high yields and faster reaction times. researchgate.net The efficiency of imidazole-catalyzed Henry reactions can be conducted in environmentally benign media like water or under solvent-free conditions, which aligns with the principles of green chemistry. tandfonline.comtandfonline.com

| Catalyst System | Reaction Type | Key Findings | Reference |

|---|---|---|---|

| 2-Phenyl-1H-imidazole derivatives | Homogeneous | Effective in catalyzing the reaction. | researchgate.net |

| Clay-Supported 2-Phenyl-1H-imidazole | Heterogeneous | Demonstrated high yields and favorable reaction times, with the benefit of catalyst recyclability. | researchgate.net |

| Imidazole | Homogeneous (Aqueous/Solvent-Free) | Acts as an efficient, recyclable Lewis base catalyst, preventing side product formation. | tandfonline.comtandfonline.com |

Cycloaddition reactions are powerful tools for constructing cyclic molecules. libretexts.org While not always acting as a direct catalyst, the imidazole framework is integral to certain cycloaddition processes, either as a precursor to a reactive species or as a component of the final product.

For instance, formyl aldehydes derived from imidazoles can react with an amino-catalyst to generate electron-rich hetero-6π azafulvenes. rsc.org These intermediates can then undergo stereoselective hetero-[6+4] cycloaddition reactions. rsc.org In other contexts, N-vinylimidazole has been used as a reactant in dearomative cycloadditions catalyzed by iridium photosensitizers. acs.org Furthermore, a catalyst-free [3+2] cycloaddition reaction between vinyl azides and amidines has been developed for the synthesis of 2,4-disubstituted-1H-imidazoles, demonstrating the inherent reactivity of the precursors that form the imidazole ring. acs.org

Role as Curing Agents in Polymerization Processes (e.g., Epoxy Resins, Polyurethane)

Beyond traditional catalysis, 2-phenylimidazole (B1217362) (2-PI) plays a crucial role as a curing agent or accelerator in the polymerization of thermosetting polymers like epoxy resins and polyurethanes. chemicalbook.comchemicalbook.com Curing agents initiate or participate in the cross-linking reactions that transform liquid resins into hard, durable solids.

Imidazoles are highly effective curing agents that can promote polymerization at lower temperatures compared to other agents. chemicalbook.compcimag.com The mechanism involves the nucleophilic nitrogen of the imidazole ring opening the epoxide ring. This initial reaction forms an adduct, which then catalyzes the anionic polymerization of the epoxy resin. chemicalbook.com Resins cured with imidazoles, including 2-phenylimidazole, exhibit desirable properties such as excellent chemical resistance, high thermal stability, and good mechanical and dielectric characteristics. chemicalbook.commade-in-china.com

The effectiveness of imidazoles as curing agents varies with their substitution. In a comparative study, the polymerization effectiveness was ranked, with 2-phenylimidazole showing moderate reactivity compared to other derivatives like 2-ethyl-4-methylimidazole. chemicalbook.com However, 2-phenylimidazole offers a distinct advantage in non-yellowing properties, making it a preferred choice for applications where color stability is important, such as in powder coatings. pcimag.com

| Curing Agent | Relative Polymerization Effectiveness | Key Properties/Advantages | Reference |

|---|---|---|---|

| 2-Ethyl-4-methylimidazole (EMI) | High | Highly effective curing agent. | chemicalbook.com |

| 2-Phenylimidazole (2-PI) | Moderate | Good non-yellowing properties, suitable for powder coatings. | chemicalbook.compcimag.com |

| Imidazole (I) | Moderate | Baseline imidazole effectiveness. | chemicalbook.com |

| 1-Vinylimidazole (VL) | Low | Lower polymerization effectiveness. | chemicalbook.com |

Applications in Advanced Materials Science

Development of Functional Materials Incorporating Imidazole (B134444) Moieties

The incorporation of imidazole moieties, such as the 2-phenyl-1H-imidazole scaffold, is a key strategy in creating sophisticated functional materials. The nitrogen atoms in the imidazole ring can act as both hydrogen bond donors and acceptors, facilitating the generation of supramolecular assemblies and influencing the material's bulk properties. researchgate.netnih.gov This ability to form directional, non-covalent bonds is crucial in crystal engineering and the design of materials with specific architectures.

Imidazole-based compounds are integral to the creation of various functional systems:

Coordination Complexes and Catalysts: The nitrogen atoms readily coordinate with metal ions, leading to the formation of stable metal-organic frameworks (MOFs) and coordination polymers. These materials are explored for applications in gas storage, separation, and heterogeneous catalysis. nih.gov

Corrosion Inhibitors: Imidazole derivatives have been shown to be effective corrosion inhibitors for metals like carbon steel. They adsorb onto the metal surface through their heteroatoms, forming a protective layer that resists aggressive ions in acidic environments. nih.gov

Sensors: The electronic properties of the imidazole ring can be modulated by the presence of specific analytes. This has led to the development of imidazole-based fluorescent chemosensors for detecting ions and molecules, such as sulfuric acid. rsc.org

Research has demonstrated that the 2-phenyl-1H-imidazole unit provides a robust and planar structural motif. researchgate.net Its derivatives are being investigated as functional molecules for applications ranging from pharmaceuticals to dyes for solar cells and other optical uses. rsc.org

Aggregation-Induced Emission (AIE) Materials Based on 2-Phenyl-1H-imidazole Scaffolds

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules are induced to emit light intensely upon aggregation in a poor solvent or in the solid state. This property is highly desirable for applications in bio-imaging, chemical sensors, and organic light-emitting diodes (OLEDs). The 2-phenyl-1H-imidazole scaffold is a key component in the design of many AIE-active materials, often referred to as AIEgens. researchgate.netsioc-journal.cn

The mechanism behind the AIE effect in these molecules is typically the restriction of intramolecular rotation (RIR). In dilute solutions, the phenyl and imidazole rings can rotate freely, providing non-radiative pathways for the excited state to decay. In the aggregated state, these rotations are physically hindered, which blocks the non-radiative channels and opens up a radiative pathway, resulting in strong fluorescence. sioc-journal.cn

Researchers have synthesized numerous AIE-active compounds using triphenylimidazole and other derivatives as the core structure. For instance, a series of donor-π-acceptor dyes based on a 1,4,5-triphenyl-1H-imidazole donor showed significant AIE behavior. researchgate.netrsc.org The emission intensity of these dyes increased dramatically in solvent mixtures where they aggregate.

| Compound | Acceptor Moiety | Emission Max in Dioxane (nm) | Emission Max in Dioxane:Water (10:90) (nm) | Emission Intensity Increase (Fold) | Reference |

|---|---|---|---|---|---|

| Dye 2b | 1,3-Indandione | ~550 | ~575 | ~5 | researchgate.netrsc.org |

| Dye 2c | 2-Phenylacetonitrile | ~480 | ~490 | ~3 | researchgate.netrsc.org |

| Dye 2d | 2-Thiopheneacetonitrile | ~480 | ~500 | ~3 | researchgate.netrsc.org |

These findings highlight the versatility of the imidazole scaffold in creating materials with tunable solid-state luminescence, a critical feature for advanced optoelectronic applications. researchgate.net

Integration in Polymer Science and Engineering